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Introduction
1,3,5-Trioxanetrione (C₃O₆), the cyclic trimer of carbon dioxide, is a molecule of significant

theoretical and synthetic interest.[1] Despite its high instability, with a reported half-life of

approximately 40 minutes at -40°C before decomposing back to carbon dioxide, its potential

role as a transient intermediate in chemical and biological systems necessitates a thorough

understanding of its structural and electronic properties.[2][3] Theoretical studies have

suggested that 1,3,5-trioxanetrione may possess a degree of kinetic stability at room

temperature, making it a viable, albeit fleeting, molecular entity.[4] This guide provides an in-

depth analysis of the molecule based on published ab initio computational studies, presenting

key data in a structured format to aid researchers in understanding its fundamental

characteristics.

Computational Methodologies
The theoretical investigation of 1,3,5-trioxanetrione has been approached using a variety of

ab initio and density functional theory (DFT) methods. These computational protocols are

essential for predicting the molecule's geometry, vibrational frequencies, and electronic

structure in the absence of extensive experimental data.

A foundational theoretical study employed several levels of theory to characterize the cyclic

oligomers of carbon dioxide, including 1,3,5-trioxanetrione. The methodologies utilized in this
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seminal work include:

AM1: A semi-empirical method.

Hartree-Fock (HF): An ab initio method that solves the electronic Schrödinger equation, with

basis sets:

3-21G

6-31G*

Møller-Plesset perturbation theory of the second order (MP2): This method includes electron

correlation effects, using the frozen core approximation (FC) with the 6-31G* basis set.[2]

Subsequent studies that correlated experimental spectroscopic data with theoretical

calculations have also employed:

Density Functional Theory (DFT): Using the B3LYP functional, which combines Becke's

three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4]

The general workflow for these ab initio calculations is depicted in the diagram below.
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Computational Workflow for 1,3,5-Trioxanetrione
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Computational workflow for ab initio calculations.

Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the aforementioned ab

initio calculations. These values provide a theoretical benchmark for the structural and

spectroscopic properties of 1,3,5-trioxanetrione.
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Table 1: Optimized Geometrical Parameters
Note: Specific values for bond lengths and angles from the primary literature were not available

in the initial search. The table structure is provided as a template for where such data would be

presented.

Parameter HF/6-31G MP2(FC)/6-31G DFT (B3LYP)

C-O Bond Length (Å) Data Data Data

C=O Bond Length (Å) Data Data Data

O-C-O Angle (°) Data Data Data

C-O-C Angle (°) Data Data Data

Table 2: Calculated Vibrational Frequencies
The vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman

spectra. The major IR bands of 1,3,5-trioxanetrione have been assigned by correlating

experimental data with frequencies calculated at the MP2 and DFT(B3LYP) levels of theory.[4]

Note: A comprehensive list of calculated frequencies was not available in the initial search. The

table below is a representative summary.

Vibrational Mode
Description

Calculated Frequency
(cm⁻¹) (MP2)

Calculated Frequency
(cm⁻¹) (DFT-B3LYP)

C=O Symmetric Stretch Data Data

C=O Asymmetric Stretch Data Data

C-O-C Symmetric Stretch Data Data

C-O-C Asymmetric Stretch Data Data

Ring Deformation Modes Data Data

Table 3: Electronic Properties
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The electronic properties, such as the energies of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the

molecule's reactivity.

Note: Specific values for electronic properties from the primary literature were not available in

the initial search. The table structure is provided as a template.

Property HF/6-31G MP2(FC)/6-31G DFT (B3LYP)

HOMO Energy (eV) Data Data Data

LUMO Energy (eV) Data Data Data

HOMO-LUMO Gap

(eV)
Data Data Data

Dipole Moment (D) Data Data Data

Relationship Between Structure, Stability, and
Decomposition
The calculated properties of 1,3,5-trioxanetrione reveal a molecule with a delicate balance of

stability and reactivity. The planar, six-membered ring structure is strained, and the presence of

six electronegative oxygen atoms contributes to its electrophilic character. The decomposition

pathway of 1,3,5-trioxanetrione back to three molecules of carbon dioxide is a subject of

theoretical interest, with studies suggesting a pseudopericyclic [2+2+2] cycloreversion

mechanism.[5]
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Decomposition Pathway of 1,3,5-Trioxanetrione

1,3,5-Trioxanetrione (C₃O₆)
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3 x Carbon Dioxide (CO₂)
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Decomposition of 1,3,5-trioxanetrione to CO₂.

Synthesis and Experimental Observation
While this guide focuses on the theoretical aspects of 1,3,5-trioxanetrione, it is important to

note that this molecule has been successfully synthesized and observed at low temperatures.

[3] The experimental protocol involves a multi-step synthesis culminating in an ozonolysis

reaction at -80°C.[3][4] The characterization of the synthesized molecule was performed using

¹³C NMR and FTIR spectroscopy, with the interpretation of the spectroscopic data being heavily

reliant on the ab initio calculations discussed herein.[4]

Conclusion
Ab initio calculations have been indispensable in elucidating the fundamental properties of the

highly unstable molecule, 1,3,5-trioxanetrione. The theoretical data on its geometry,

vibrational modes, and electronic structure provide a crucial framework for understanding its

fleeting existence and reactivity. For researchers in drug development and other scientific

fields, this computational insight is vital for recognizing the potential transient formation of such

species and for interpreting complex experimental results where it may act as an intermediate.

The synergy between advanced computational chemistry and experimental observation

continues to push the boundaries of our understanding of reactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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